molecular formula C28H29N5O2S2 B12157650 N'-{(Z)-[4-(dimethylamino)phenyl]methylidene}-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide

N'-{(Z)-[4-(dimethylamino)phenyl]methylidene}-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide

Cat. No.: B12157650
M. Wt: 531.7 g/mol
InChI Key: HOXQTSUQRYHESR-MWLSYYOVSA-N
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Description

N’-{(Z)-[4-(dimethylamino)phenyl]methylidene}-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes a dimethylamino group, a benzothieno pyrimidine core, and an acetohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(Z)-[4-(dimethylamino)phenyl]methylidene}-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide typically involves multiple steps. One common approach is the condensation reaction between 4-(dimethylamino)benzaldehyde and 2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. large-scale synthesis would require optimization of reaction conditions, including temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-{(Z)-[4-(dimethylamino)phenyl]methylidene}-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N’-{(Z)-[4-(dimethylamino)phenyl]methylidene}-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-{(Z)-[4-(dimethylamino)phenyl]methylidene}-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(Z)-[4-(dimethylamino)phenyl]methylidene]-1,2,3-thiadiazole-4-carbohydrazide
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 4-(Dimethylamino)phenyldiphenylphosphine

Uniqueness

N’-{(Z)-[4-(dimethylamino)phenyl]methylidene}-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothieno pyrimidine core with an acetohydrazide moiety sets it apart from other similar compounds, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C28H29N5O2S2

Molecular Weight

531.7 g/mol

IUPAC Name

N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H29N5O2S2/c1-18-8-12-21(13-9-18)33-27(35)25-22-6-4-5-7-23(22)37-26(25)30-28(33)36-17-24(34)31-29-16-19-10-14-20(15-11-19)32(2)3/h8-16H,4-7,17H2,1-3H3,(H,31,34)/b29-16-

InChI Key

HOXQTSUQRYHESR-MWLSYYOVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)N/N=C\C4=CC=C(C=C4)N(C)C)SC5=C3CCCC5

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NN=CC4=CC=C(C=C4)N(C)C)SC5=C3CCCC5

Origin of Product

United States

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